

Crystal Structure of 2-Methyl-2-Phenyl-

**Oxazolidine Derivatives: A Technical Guide** 

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-methyl-2-phenyl-oxazolidine derivatives, focusing on a comprehensively studied example to illustrate the key structural features, experimental methodologies, and analytical approaches relevant to this class of compounds. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

# Introduction to 2-Methyl-2-Phenyl-Oxazolidine Derivatives

The 1,3-oxazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The substitution at the 2-position with both a methyl and a phenyl group introduces a chiral center and specific steric and electronic properties that influence the molecule's conformation and intermolecular interactions. Understanding the three-dimensional structure of these derivatives at the atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutics.

This guide will focus on the detailed crystal structure analysis of a representative derivative, 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, to provide a foundational understanding of the crystallographic features of this class of molecules.



### **Experimental Protocols**

A reproducible and well-documented experimental workflow is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail the synthesis, crystallization, and structure determination protocols for the representative 2-methyl-2-phenyl-oxazolidine derivative.

#### **Synthesis and Crystallization**

The synthesis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol has been reported and serves as a model for obtaining similar derivatives.[1] Colorless, needle-like crystals suitable for X-ray diffraction were obtained through recrystallization from an ethanol/water solution.[1]

#### General Crystallization Method:

- Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This
  vial is then placed in a larger, sealed container with a more volatile solvent in which the
  compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the
  compound can promote the growth of high-quality crystals.

# X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.[2][3]

Instrumentation and Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a micro-focus sealed X-ray tube and a detector.[4] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays.[2][3][5]



Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The resulting electron density map is used to build a molecular model. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

## **Crystal Structure Analysis**

The following sections present a detailed analysis of the crystal structure of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.

#### **Molecular Structure and Conformation**

The asymmetric unit of the crystal contains one molecule of the compound. The central 1,3-oxazolidine ring is not planar and adopts an envelope conformation, with the nitrogen atom out of the plane of the other four atoms.[1] This puckering is a common feature of five-membered rings and is crucial for determining the overall shape of the molecule. The dihedral angles between the mean plane of the oxazolidine ring and the attached aromatic rings (4-bromophenol and 1,3,5-trimethylbenzene) are significant, indicating a non-planar overall molecular structure.[1]

## **Crystallographic Data**

The following table summarizes the key crystallographic data and refinement details for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.[1]



Parameter	Value
Chemical Formula	C20H24BrNO2
Formula Weight	390.30
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	21.1019 (3)
b (Å)	9.01359 (11)
c (Å)	10.03985 (11)
β (°)	96.1425 (11)
Volume (ų)	1898.66 (4)
Z	4
Temperature (K)	100
Radiation type	Cu Kα
μ (mm <sup>-1</sup> )	3.03
Reflections collected	21431
Independent reflections	4096
R_int	0.043
$R[F^2 > 2\sigma(F^2)]$	0.033
wR(F²)	0.096

### **Intermolecular Interactions and Crystal Packing**

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of the title compound, adjacent molecules are linked into layers by C— H···O hydrogen bonds and C—H··· $\pi$  interactions.[1] These layers are further stabilized by van der Waals forces.[1]

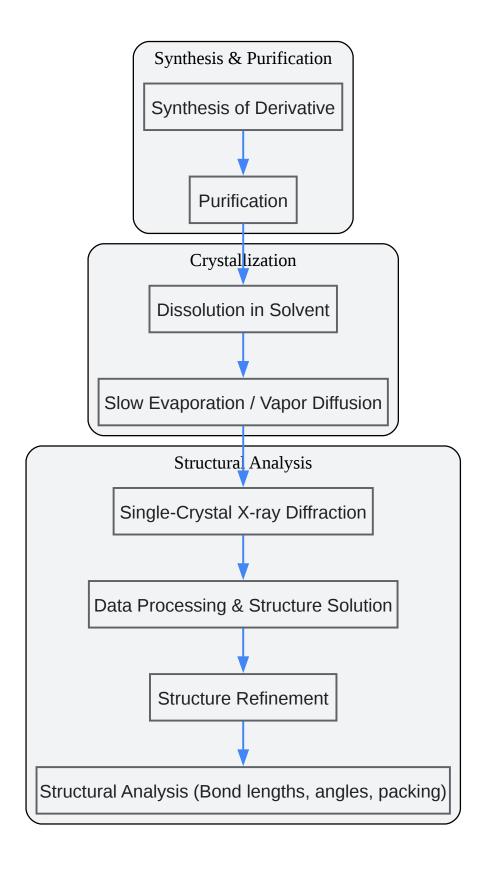


To quantitatively analyze these interactions, a Hirshfeld surface analysis was performed. This analysis maps the intermolecular contacts on a 3D surface around the molecule. For the representative compound, the most significant contributions to the crystal packing are from H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%) contacts.[1]

## **Visualization of Workflows and Relationships**

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical workflows.

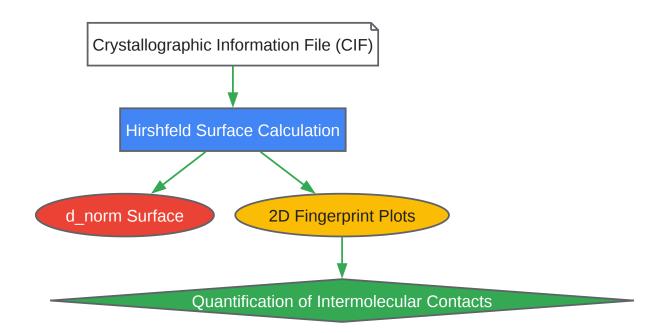




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A simplified workflow for the synthesis, crystallization, and structural analysis of oxazolidine derivatives.



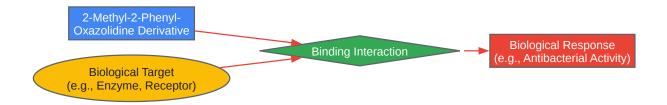
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Logical flow of Hirshfeld surface analysis for quantifying intermolecular interactions.

## **Biological Relevance and Signaling Pathways**

While the specific biological activity and signaling pathways for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol are not extensively detailed in the literature, the broader class of oxazolidine derivatives is known for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] For instance, the well-known antibiotic Linezolid contains an oxazolidinone ring, a related heterocyclic system. The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors. The precise three-dimensional structure determined by X-ray crystallography is essential for understanding these interactions at a molecular level and for the design of more potent and selective analogs.





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A conceptual signaling pathway illustrating the interaction of an oxazolidine derivative with a biological target.

#### Conclusion

This technical guide has provided a detailed overview of the crystal structure of 2-methyl-2-phenyl-oxazolidine derivatives, using a specific, well-characterized example. The methodologies for synthesis, crystallization, and X-ray diffraction analysis have been outlined, and the key structural features, including molecular conformation and intermolecular interactions, have been discussed. The provided visualizations offer a clear understanding of the experimental and analytical workflows. While the biological activity of this specific subclass is still an area of active research, the structural insights gained from crystallographic studies are fundamental for the future development of these compounds as potential therapeutic agents.

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